molecular formula C17H14N6O3 B6141248 N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide

N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide

Cat. No. B6141248
M. Wt: 350.3 g/mol
InChI Key: QSLFMJWEUZCEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide, also known as QNZ, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases. QNZ belongs to the class of quinazoline derivatives, which have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The mechanism of action of N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide involves the inhibition of NF-κB activity, which is a key regulator of various cellular processes, including inflammation, immune response, and cell survival. NF-κB is activated by various stimuli, such as cytokines, pathogens, and stress, and plays a critical role in the pathogenesis of various diseases, including cancer and autoimmune disorders. This compound inhibits NF-κB activity by binding to the cysteine residue of the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent activation of target genes.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and modulation of immune response. This compound has also been found to exhibit low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide for lab experiments include its high potency, low toxicity, and selectivity towards cancer cells. This compound can also be easily synthesized using a multi-step process, making it readily available for research purposes. However, the limitations of using this compound for lab experiments include its poor solubility in water and its potential to form aggregates, which can affect its bioavailability and activity.

Future Directions

For N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide research include the development of more efficient synthesis methods, the identification of new targets and pathways for this compound, and the optimization of this compound formulations for clinical use. This compound has also been found to exhibit synergistic effects with other therapeutic agents, such as chemotherapy drugs and immune checkpoint inhibitors, making it a potential candidate for combination therapy. Additionally, this compound has been found to exhibit anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of various autoimmune disorders.

Synthesis Methods

N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzoyl chloride with 2-amino-4-methylquinazoline in the presence of a base, followed by the reaction of the resulting intermediate with hydrazine hydrate. The final product is obtained by reacting the hydrazine intermediate with 4-nitrobenzoyl chloride in the presence of a base.

Scientific Research Applications

N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and viral infections. In cancer research, this compound has been found to exhibit anti-tumor activity by inhibiting the activity of nuclear factor-kappaB (NF-κB), a transcription factor that plays a key role in tumor growth and progression. This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
In autoimmune disorders, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various autoimmune diseases. This compound has also been found to suppress the activity of immune cells, such as T cells and B cells, making it a potential therapeutic agent for autoimmune disorders.
In viral infections, this compound has been found to inhibit the replication of various viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and influenza virus. This compound has also been found to enhance the activity of antiviral drugs, making it a potential adjuvant therapy for viral infections.

properties

IUPAC Name

N-[(Z)-N'-(4-methylquinazolin-2-yl)carbamimidoyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O3/c1-10-13-4-2-3-5-14(13)20-17(19-10)22-16(18)21-15(24)11-6-8-12(9-7-11)23(25)26/h2-9H,1H3,(H3,18,19,20,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLFMJWEUZCEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)N=C(N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC2=CC=CC=C12)/N=C(/N)\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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